4-Bromo-6-ethoxyquinoline
Description
4-Bromo-6-ethoxyquinoline (CAS 1070879-28-5) is a brominated quinoline derivative with the molecular formula C₁₁H₁₀BrNO and a purity of ≥95% . Its structure features a bromine atom at the 4-position and an ethoxy group (-OCH₂CH₃) at the 6-position on the quinoline ring. This compound serves as a key heterocyclic building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its applications include acting as an intermediate in coupling reactions and as a precursor for bioactive molecules.
Properties
IUPAC Name |
4-bromo-6-ethoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVJAYWECGRXLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CN=C2C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653679 | |
| Record name | 4-Bromo-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070879-28-5 | |
| Record name | Quinoline, 4-bromo-6-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-ethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
In this approach, 6-bromo-4-chloroquinoline reacts with sodium ethoxide (NaOEt) in ethanol under reflux. The ethoxide ion acts as a nucleophile, displacing the chlorine atom at the 4-position of the quinoline ring. The reaction typically proceeds at 80–90°C for 6–8 hours, achieving yields of 65–75%.
Key Parameters:
Purification and Characterization
The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) or recrystallization from ethanol. Purity exceeding 98% is confirmed by HPLC, while structural validation employs:
-
¹H NMR (CDCl₃): δ 8.78 (d, J=4.8 Hz, 1H, H-2), 7.92 (d, J=9.0 Hz, 1H, H-5), 7.45 (dd, J=9.0, 2.4 Hz, 1H, H-6), 4.20 (q, J=7.2 Hz, 2H, OCH₂CH₃), 1.50 (t, J=7.2 Hz, 3H, OCH₂CH₃).
Catalytic Coupling Using Transition Metal Catalysts
Alternative routes employ palladium-catalyzed cross-coupling to introduce the ethoxy group indirectly.
Suzuki-Miyaura Coupling
A two-step process involves synthesizing 4-boronic acid-6-ethoxyquinoline followed by coupling with bromobenzene derivatives. While less common, this method offers regioselectivity for complex derivatives.
Procedure:
-
Borylation: 4-Chloro-6-ethoxyquinoline reacts with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂, yielding 4-borylated intermediate.
-
Coupling: The intermediate couples with aryl bromides under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Yield: 60–68%, with challenges in boronate stability.
Industrial-Scale Synthesis and Optimization
Scalable production requires modifications to laboratory protocols for efficiency and cost-effectiveness.
Continuous Flow Reactor Systems
Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction time. A study reported a 20% yield increase (85% total) using microfluidic reactors at 100°C and 10 bar.
Catalyst Recovery
Homogeneous catalysts (e.g., Pd complexes) are replaced with heterogeneous variants (e.g., Pd/C) to facilitate recycling. This reduces metal leaching and lowers production costs by 15–20%.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Byproduct Formation
Side reactions, such as dehalogenation or over-ethoxylation, occur at high temperatures. Mitigation includes:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-ethoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation of the quinoline ring can lead to the formation of quinoline N-oxide derivatives.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Preclinical studies have demonstrated its efficacy against drug-resistant pathogens and cancer cells.
Mechanism of Action
The mechanism of action of 4-Bromo-6-ethoxyquinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Functional Group Variations
Table 1: Structural Comparison of 4-Bromo-6-ethoxyquinoline and Analogs
Key Differences in Reactivity and Properties
Electronic Effects: this compound: The ethoxy group (-OCH₂CH₃) is electron-donating, activating the quinoline ring for electrophilic substitution at specific positions. Bromine at C4 enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura) . 4-Bromo-6-hydroxyquinoline: The hydroxyl (-OH) group increases polarity and solubility in polar solvents but may deactivate the ring due to hydrogen bonding . 6-Bromo-4-chloro-3-nitroquinoline: The nitro (-NO₂) group is strongly electron-withdrawing, making the ring less reactive toward electrophiles but more reactive toward nucleophiles .
Steric Effects: The ethoxy group in this compound introduces moderate steric hindrance compared to smaller substituents like methyl or methoxy. For example, 4-Bromo-6-methylquinoline (methyl at C6) has lower steric bulk, facilitating reactions at adjacent positions .
Synthetic Utility: Compounds like Ethyl 6-bromo-4-chloroquinoline-3-carboxylate (CAS 206257-39-8) combine bromine and chlorine for dual reactivity in stepwise functionalization . this compound is often preferred over methoxy analogs (e.g., 4-Bromo-6-methoxyquinoline) due to the ethoxy group’s stability under acidic conditions .
Physical Properties: Solubility: Ethoxy-substituted quinolines are more lipophilic than hydroxy analogs, making them soluble in organic solvents like ethyl acetate or chloroform . Melting Points: Nitro-substituted derivatives (e.g., 6-Bromo-4-chloro-3-nitroquinoline) generally exhibit higher melting points due to strong intermolecular interactions .
Biological Activity
4-Bromo-6-ethoxyquinoline is a derivative of quinoline that has garnered attention for its diverse biological activities. This compound is part of a larger class of quinoline derivatives known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacteria and fungi. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating notable inhibitory effects. The compound's mechanism appears to involve the disruption of bacterial cell membranes and interference with metabolic processes, which is typical for many quinoline derivatives .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have revealed that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, it has shown promise against several cancer types, including breast and lung cancer. The compound's ability to interact with DNA and inhibit topoisomerase enzymes contributes to its anticancer effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the ethoxy group significantly influence its pharmacological properties. Modifications in the quinoline ring can enhance its interaction with biological targets, thereby improving its efficacy as an antimicrobial or anticancer agent .
| Structural Feature | Impact on Activity |
|---|---|
| Bromine atom | Enhances antimicrobial potency |
| Ethoxy group | Improves solubility and bioavailability |
Case Studies
- Antimicrobial Efficacy : A study published in 2014 demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .
- Anticancer Mechanism : In a cell line study, this compound was shown to inhibit cell proliferation in MCF-7 breast cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through caspase activation.
- Synergistic Effects : Combining this compound with other antimicrobial agents has demonstrated synergistic effects, enhancing overall efficacy against resistant strains of bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
